1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Overview
Description
N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chlorophenyl, thiazolyl, and trifluoromethoxyphenyl groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-chloroaniline with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(methoxy)phenyl]urea
- N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(ethoxy)phenyl]urea
Uniqueness
N’-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]urea stands out due to the presence of the trifluoromethoxy group, which can impart unique electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with molecular targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2S/c1-11-10-23-17(28-11)25(16(26)24-13-4-2-12(19)3-5-13)14-6-8-15(9-7-14)27-18(20,21)22/h2-9,11H,10H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQLQQTZVZPNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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